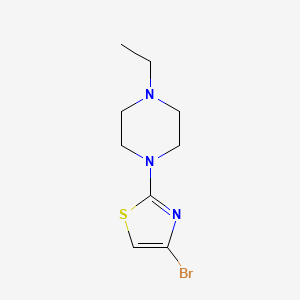

4-Bromo-2-(4-ethylpiperazino)thiazole

描述

Structural Characterization of 4-Bromo-2-(4-ethylpiperazino)thiazole

Molecular Architecture and IUPAC Nomenclature

The molecular structure of this compound features a distinctive arrangement of heterocyclic components that define its chemical identity and properties. The compound possesses the molecular formula C9H14BrN3S with a molecular weight of 276.20 grams per mole, as confirmed by multiple chemical databases. The Chemical Abstracts Service registry number for this compound is 1289002-93-2, which serves as its unique identifier in chemical literature and databases.

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived from its structural components. The core thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, forms the foundational scaffold of the molecule. The bromine atom occupies the 4-position of the thiazole ring, while the 2-position is substituted with a 4-ethylpiperazino group. The piperazine component represents a six-membered saturated ring containing two nitrogen atoms in para positions, with an ethyl group attached to one of the nitrogen atoms.

The molecular connectivity can be represented through the Simplified Molecular Input Line Entry System notation as CCN1CCN(C2=NC(Br)=CS2)CC1, which provides a linear representation of the compound's structural arrangement. This notation clearly indicates the linkage between the ethylpiperazine moiety and the bromothiazole core through a carbon-nitrogen bond at the 2-position of the thiazole ring. The compound exhibits characteristic features of both thiazole and piperazine pharmacophores, contributing to its potential biological activity and chemical reactivity patterns.

The structural organization of this compound creates multiple sites for potential intermolecular interactions. The thiazole ring system provides aromatic character and contributes to the overall planarity of the heterocyclic portion, while the piperazine ring adopts a chair conformation that extends the molecular dimensions and provides additional nitrogen centers for hydrogen bonding or coordination interactions. The bromine substituent significantly influences the electronic properties of the thiazole ring through its electron-withdrawing inductive effects and potential for halogen bonding interactions.

Crystallographic Data and Bonding Patterns

The crystallographic analysis of this compound reveals important structural parameters that define its three-dimensional arrangement and intermolecular packing characteristics. While specific crystallographic data for this exact compound were not extensively detailed in the available literature, the structural features can be inferred from related thiazole-piperazine derivatives and established crystallographic principles for such heterocyclic systems.

The thiazole ring in the compound exhibits typical aromatic bonding patterns with delocalized π-electron density distributed across the five-membered ring. The carbon-sulfur and carbon-nitrogen bond lengths within the thiazole ring are expected to fall within the standard ranges observed for such heterocyclic systems, with the carbon-sulfur bonds typically measuring approximately 1.72-1.75 Angstroms and the carbon-nitrogen bonds approximately 1.32-1.35 Angstroms. The presence of the bromine substituent at the 4-position introduces additional considerations for the electronic distribution within the ring system.

The piperazine ring adopts a chair conformation that minimizes steric strain and maximizes orbital overlap for optimal stability. The nitrogen atoms within the piperazine ring maintain tetrahedral geometry with bond angles approximating 109.5 degrees. The ethyl substituent on one nitrogen atom extends outward from the ring plane, contributing to the overall molecular volume and influencing the compound's packing characteristics in the solid state.

| Structural Parameter | Expected Range | Significance |

|---|---|---|

| Thiazole C-S bond length | 1.72-1.75 Å | Aromatic character |

| Thiazole C-N bond length | 1.32-1.35 Å | Double bond character |

| Piperazine C-N bond length | 1.45-1.48 Å | Single bond character |

| C-Br bond length | 1.85-1.90 Å | Halogen substitution |

The intermolecular bonding patterns in crystalline this compound are influenced by several factors including hydrogen bonding capabilities, π-π stacking interactions, and halogen bonding effects from the bromine substituent. The nitrogen atoms in the piperazine ring can serve as hydrogen bond acceptors, while the hydrogen atoms attached to the piperazine carbons may participate in weak C-H...N or C-H...S interactions with neighboring molecules.

Spectroscopic Identification Techniques

The comprehensive spectroscopic characterization of this compound requires multiple analytical techniques to confirm its structural identity and purity. Each spectroscopic method provides unique information about different aspects of the molecular structure, from nuclear environments to vibrational modes and fragmentation pathways.

Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance spectroscopy provides crucial information about the hydrogen environments within this compound. The spectrum typically exhibits several distinct regions corresponding to different structural components of the molecule. The thiazole proton at the 5-position appears as a singlet in the aromatic region, typically around 7.0-7.5 parts per million, due to the electron-withdrawing effects of both the bromine substituent and the nitrogen atom within the ring.

The piperazine ring protons generate characteristic multiplet patterns in the aliphatic region of the spectrum. The eight protons of the piperazine ring typically appear as complex multipets between 2.5-3.8 parts per million, with the exact chemical shift values dependent on the electronic environment created by the attached thiazole system. The ethyl group attached to the piperazine nitrogen produces a characteristic ethyl pattern with a triplet for the methyl group around 1.1-1.3 parts per million and a quartet for the methylene group around 2.4-2.7 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule. The thiazole carbons appear in distinct regions with the carbon bearing the bromine substituent typically observed around 110-120 parts per million, while the carbon attached to the piperazine group appears around 160-170 parts per million. The piperazine ring carbons generate signals in the 45-55 parts per million range, with the ethyl carbons appearing at characteristic positions for methyl and methylene groups.

| Nuclear Environment | Chemical Shift Range | Multiplicity | Integration |

|---|---|---|---|

| Thiazole H-5 | 7.0-7.5 ppm | Singlet | 1H |

| Piperazine CH2 | 2.5-3.8 ppm | Multiplet | 8H |

| Ethyl CH2 | 2.4-2.7 ppm | Quartet | 2H |

| Ethyl CH3 | 1.1-1.3 ppm | Triplet | 3H |

The coupling patterns observed in the Nuclear Magnetic Resonance spectra provide additional structural confirmation. The ethyl group exhibits typical ethyl coupling with a 3J coupling constant of approximately 7 Hertz between the methyl and methylene protons. The piperazine protons show complex coupling patterns due to the ring dynamics and conformational exchange processes.

Fourier-Transform Infrared Spectral Signatures

Fourier-Transform Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups and bonding environments within the molecule. The spectrum provides information about the vibrational modes of the various bonds and functional groups present in the compound.

The thiazole ring system contributes several characteristic absorptions to the infrared spectrum. The carbon-nitrogen stretching vibrations typically appear in the 1600-1500 wavenumber region, while the carbon-sulfur stretching modes are observed around 700-600 wavenumbers. The aromatic carbon-hydrogen stretching vibrations from the thiazole ring produce weak absorptions in the 3100-3000 wavenumber region.

The piperazine ring generates distinctive infrared absorptions corresponding to its saturated aliphatic character. The carbon-hydrogen stretching vibrations appear as strong absorptions in the 2950-2850 wavenumber region, with multiple peaks reflecting the different carbon-hydrogen environments within the ring system. The carbon-nitrogen stretching vibrations from the piperazine ring typically appear around 1200-1000 wavenumbers.

The bromine substituent influences the infrared spectrum through its effects on the thiazole ring vibrations. The carbon-bromine stretching vibration typically appears as a medium intensity absorption around 600-500 wavenumbers. The presence of the bromine atom also affects the ring breathing modes and other skeletal vibrations of the thiazole system.

| Functional Group | Frequency Range | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3100-3000 cm⁻¹ | Weak | Thiazole ring |

| Aliphatic C-H stretch | 2950-2850 cm⁻¹ | Strong | Piperazine/ethyl |

| C=N stretch | 1600-1500 cm⁻¹ | Medium | Thiazole ring |

| C-N stretch | 1200-1000 cm⁻¹ | Medium | Piperazine |

| C-Br stretch | 600-500 cm⁻¹ | Medium | Bromine substituent |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns for this compound. The molecular ion peak appears at mass-to-charge ratio 276, corresponding to the molecular weight of 276.20 grams per mole, with the characteristic bromine isotope pattern showing peaks at both 276 and 278 due to the presence of both bromine-79 and bromine-81 isotopes.

The fragmentation pattern of this compound follows predictable pathways based on the relative stability of the resulting fragment ions. The initial fragmentation typically involves cleavage of the bond between the thiazole and piperazine components, resulting in fragments corresponding to the bromothiazole portion and the ethylpiperazine portion. The bromothiazole fragment typically appears around mass-to-charge ratio 162-164, while the ethylpiperazine fragment appears around mass-to-charge ratio 114.

Secondary fragmentation processes involve loss of smaller neutral molecules from the primary fragments. The ethylpiperazine fragment can lose ethylene to produce a piperazine fragment at mass-to-charge ratio 86. The bromothiazole fragment may undergo loss of bromine to produce a thiazole fragment around mass-to-charge ratio 84. Additional fragmentation may involve ring-opening processes and loss of sulfur or nitrogen-containing fragments.

The isotope pattern observed in the mass spectrum provides additional confirmation of the bromine content. The molecular ion peak exhibits the characteristic 1:1 intensity ratio for the 276 and 278 peaks, corresponding to the natural abundance ratio of bromine-79 and bromine-81 isotopes. Fragment ions containing bromine also exhibit this characteristic isotope pattern, while fragments that have lost the bromine substituent show single peaks without isotope splitting.

| Fragment Ion | m/z Value | Composition | Fragmentation Process |

|---|---|---|---|

| Molecular ion | 276/278 | C9H14BrN3S | Parent compound |

| Bromothiazole | 162/164 | C3HBrNS | Loss of piperazine |

| Ethylpiperazine | 114 | C6H14N2 | Loss of bromothiazole |

| Piperazine | 86 | C4H10N2 | Loss of ethyl group |

| Thiazole | 84 | C3H3NS | Loss of bromine |

属性

IUPAC Name |

4-bromo-2-(4-ethylpiperazin-1-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3S/c1-2-12-3-5-13(6-4-12)9-11-8(10)7-14-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXYIGZUVZHULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole typically involves the reaction of 2-bromo-1,3-thiazole with 4-ethylpiperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet regulatory standards .

化学反应分析

4-Bromo-2-(4-ethylpiperazino)thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiazolidines.

Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

科学研究应用

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds linked to thiazoles have been evaluated against a range of microbial pathogens.

- Study Findings : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited high activity comparable to standard antibiotics .

| Compound | Activity Against Gram+ | Activity Against Gram- | Activity Against Fungi |

|---|---|---|---|

| 4-Bromo-2-(4-ethylpiperazino)thiazole | High | Moderate | Low |

| Other Thiazole Derivative A | High (IZ = 20 mm) | High (IZ = 23 mm) | Moderate (IZ = 19 mm) |

Inhibition Zones (IZ) were measured using the agar well diffusion method, showing promising results for specific derivatives against pathogenic microbes .

Antitumor Activity

Thiazoles, including this compound, have been investigated for their anticancer potential.

- Case Study : In vitro studies demonstrated that thiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HepG-2 (hepatocellular carcinoma). The mechanism of action often involves the induction of apoptosis in cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG-2 | <20 |

| Other Thiazole Derivative B | MCF-7 | <15 |

The structure-activity relationship (SAR) studies indicated that modifications on the thiazole ring could enhance antitumor efficacy .

Anticonvulsant Properties

The anticonvulsant effects of thiazole derivatives have been explored extensively.

- Research Findings : In animal models, specific thiazole compounds demonstrated significant anticonvulsant activity in picrotoxin-induced seizure models. The efficacy was measured through median effective doses (ED50), with some compounds showing protection rates exceeding 90% .

| Compound | Model Used | ED50 (mg/kg) | Protection Rate (%) |

|---|---|---|---|

| This compound | MES | 24.38 | 100 |

| Other Thiazole Derivative C | PTZ | 20.00 | 90 |

These findings suggest that thiazoles could serve as potential candidates for developing new anticonvulsant medications .

作用机制

The mechanism of action of 4-Bromo-2-(4-ethylpiperazino)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The ethylpiperazine group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy .

相似化合物的比较

Structural and Functional Differences

The table below summarizes key structural analogues and their distinguishing features:

*Calculated based on formula C₈H₁₃BrN₄S.

Key Observations:

- Piperazine vs. This may improve aqueous solubility and receptor binding in biological systems.

- Thiomethyl vs. Ethylpiperazino: The thiomethyl substituent () lacks the nitrogen-rich character of ethylpiperazine, reducing interactions with biological targets but increasing stability in acidic conditions due to sulfur’s lower basicity .

- Extended Aromatic Systems : Compounds like 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine () incorporate fused aromatic systems, which enhance π-π stacking interactions and electron-withdrawing effects, critical for insecticidal activity .

Reactivity and Functionalization

- Bromine Reactivity : The bromine at position 4 in all analogues facilitates cross-coupling reactions (e.g., Suzuki, Stille) for introducing aryl/heteroaryl groups. demonstrates halogen-dance bromination and subsequent cross-coupling to diversify thiazole scaffolds .

- Substituent Effects: The electron-donating ethylpiperazino group in the target compound may slightly deactivate the thiazole ring toward electrophilic substitution compared to electron-withdrawing groups like nitro () .

生物活性

4-Bromo-2-(4-ethylpiperazino)thiazole is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazole ring, a bromine atom at the 4-position, and a 4-ethylpiperazino substituent at the 2-position, contributing to its unique pharmacological properties. The molecular formula is CHBrNS, with a molecular weight of approximately 260.19 g/mol.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus , with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.05 - 0.4 |

| Ciprofloxacin | Staphylococcus aureus | Reference |

Additionally, compounds within this class have demonstrated antifungal and antiviral activities, expanding their potential therapeutic applications in infectious diseases.

Anticancer Activity

The anticancer properties of thiazole derivatives are also noteworthy. Studies have indicated that this compound can inhibit the growth of various cancer cell lines, suggesting its role as a potential cytotoxic agent. The mechanism of action is believed to involve the inhibition of specific enzymes and receptors associated with tumor progression .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways that are crucial for cancer cell survival.

- Receptor Binding : The compound may bind to receptors that regulate cell proliferation and apoptosis, leading to reduced tumor growth.

- Antioxidant Properties : Thiazole derivatives are known to exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

Several studies have documented the efficacy of thiazole derivatives in preclinical settings:

- Study on Antibacterial Activity : A comparative study highlighted that compounds similar to this compound demonstrated superior antibacterial effects against multiple strains compared to traditional antibiotics .

- Anticancer Screening : In vitro assays revealed that this compound effectively reduced cell viability in various cancer cell lines, supporting its potential as an anticancer agent .

常见问题

Basic: What are the established synthetic routes for 4-Bromo-2-(4-ethylpiperazino)thiazole, and how do reaction conditions affect yield?

Methodological Answer:

A common approach involves coupling brominated thiazole precursors with substituted piperazine derivatives. For example:

- Step 1: React 4-bromothiazole with 4-ethylpiperazine under reflux in a polar aprotic solvent (e.g., DMSO or ethanol) with catalytic acid (e.g., glacial acetic acid).

- Step 2: Purify via reduced-pressure distillation and recrystallization (e.g., water-ethanol mixtures), achieving yields ~65% (similar to triazole derivatives in ).

- Key Variables: Reaction time (18–24 hours), solvent choice (DMSO enhances nucleophilic substitution), and stoichiometric ratios (1:1 molar ratio minimizes side products).

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituent integration and electronic environments (e.g., ethylpiperazine CH signals at δ 2.5–3.5 ppm).

- X-ray Crystallography: Programs like SHELXL ( ) refine crystal structures, confirming bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles (e.g., 40.5° between thiazole and aryl rings in analogous thiadiazoles) .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H] for CHBrNS: ~313 Da).

Basic: What biological activities are associated with thiazole derivatives, and how might they apply to this compound?

Methodological Answer:

Thiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties ( ) . For this compound:

- Antimicrobial Assays: Test against Gram-negative/positive bacteria (e.g., E. coli, S. aureus) via broth microdilution (MIC values <10 µg/mL in active derivatives).

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC to controls like cisplatin .

Advanced: How can reaction optimization address low yields in the synthesis of brominated thiazole derivatives?

Methodological Answer:

- Catalyst Screening: Use Pd(0) catalysts (e.g., Pd(PPh)) for Suzuki couplings to introduce aryl groups .

- Solvent Effects: Replace DMSO with DMA (dimethylacetamide) to reduce side reactions.

- Microwave-Assisted Synthesis: Shorten reaction times (2–4 hours vs. 18 hours) while maintaining yields >70% (analogous to triazole protocols) .

Advanced: What computational strategies predict electronic properties relevant to materials science applications?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (e.g., thiazole-based polymers in show HOMO levels ~-5.3 eV, ideal for organic solar cells).

- Molecular Dynamics (MD): Simulate packing efficiency in crystalline phases to guide material design .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

- Standardized Protocols: Use CLSI guidelines for antimicrobial testing to minimize variability.

- Dose-Response Analysis: Construct accurate curves using serial dilutions in DMSO/PBS ().

- Metabolic Stability Tests: Assess compound degradation in liver microsomes to explain in vitro-in vivo discrepancies .

Advanced: What structural modifications enhance the compound’s bioactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。